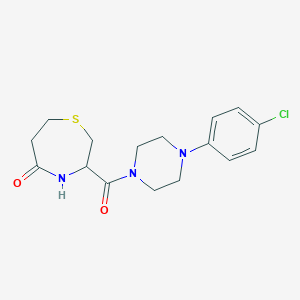

3-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

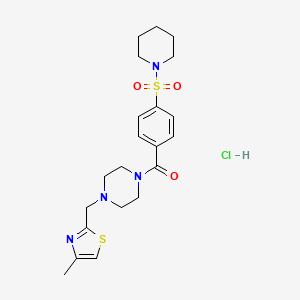

The compound “3-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one” is a complex organic molecule that contains a piperazine ring and a thiazepan ring . Piperazine rings are common in many pharmaceutical compounds due to their versatility and the ability to modify their properties through various substitutions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring and a thiazepan ring. The piperazine ring is a six-membered ring with two nitrogen atoms, while the thiazepan ring is a seven-membered ring with one nitrogen and one sulfur atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating or withdrawing nature of the substituents on the piperazine and thiazepan rings . For example, the carbonyl group attached to the piperazine ring could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the piperazine and thiazepan rings. For example, the presence of a chlorophenyl group could potentially increase the lipophilicity of the compound .Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with h1 receptors , which play a crucial role in allergic reactions.

Mode of Action

It is known that similar piperazine derivatives have a higher affinity to h1 receptors than histamine . This suggests that 3-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one may also interact with H1 receptors, potentially inhibiting the allergic response triggered by histamine.

Result of Action

Similar compounds have shown significant effects on both allergic asthma and allergic itching , suggesting that this compound may have similar effects.

Action Environment

It is known that the efficacy of similar compounds can be influenced by the presence of allergens, which trigger the allergic response .

Propiedades

IUPAC Name |

3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2S/c17-12-1-3-13(4-2-12)19-6-8-20(9-7-19)16(22)14-11-23-10-5-15(21)18-14/h1-4,14H,5-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUADJRHYDHILBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2910075.png)

![3-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2910079.png)

![5-[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2910081.png)

![2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2910085.png)

![3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B2910087.png)

![(2-{[2-(4-Chlorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2910088.png)

![N-(4-iodophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2910089.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2910095.png)